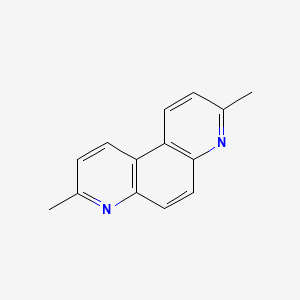

3,8-Dimethyl-4,7-phenanthroline

Overview

Description

3,8-Dimethyl-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound . It is a white solid that is soluble in organic solvents . The 1,10 refer to the location of the nitrogen atoms that replace CH’s in the hydrocarbon called phenanthrene .

Synthesis Analysis

The synthesis of phenanthroline derivatives has been studied since the 1940s . It was shown that the use of H2O2 or its derivatives such as H2O2 in glacial acetic acid (where the active oxidant is most likely peracetic acid) results in phenO .Molecular Structure Analysis

The molecular formula of 3,8-Dimethyl-4,7-phenanthroline is C14H12N2 . The average mass is 210.274 Da and the monoisotopic mass is 210.115692 Da .Chemical Reactions Analysis

A direct method for C H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides .Physical And Chemical Properties Analysis

The density of 3,8-Dimethyl-4,7-phenanthroline is 1.1±0.1 g/cm3 . Its boiling point is 381.6±42.0 °C at 760 mmHg . The molar refractivity is 67.1±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors .Scientific Research Applications

Electronic and Magnetic Properties

- Electronic Spectra and Magnetic Measurements : The electronic and magnetic properties of copper(II) ternary complexes, involving 3,8-dimethyl-4,7-phenanthroline, have been explored through EPR spectra and magnetic measurements. These studies reveal insights into antiferromagnetic coupling and electronic transitions in copper-based dimers (Battaglia et al., 1991).

Photophysical Properties

- Luminescence in Rhenium(I) Complexes : Research on the photophysical properties of rhenium(I)Cl(CO)3(phenanthroline) complexes, including those with 3,8-dimethyl-4,7-phenanthroline, has been conducted. This work focuses on absorption and luminescence spectroscopy, particularly observing methyl substitution effects on phosphorescence bands and electronic state behavior (Striplin & Crosby, 2001).

Supramolecular Chemistry

- Formation of Supramolecular Architectures : Studies on copper(II) complexes with phosphorylated 1,10-phenanthrolines, including 3,8-dimethyl variants, have demonstrated the formation of various supramolecular structures. These findings are crucial for understanding how molecular interactions can lead to complex architectures (Mitrofanov et al., 2016).

Biochemical Applications

- DNA Binding and Cleavage Activity : The role of 3,8-dimethyl-4,7-phenanthroline in facilitating DNA binding and cleavage activity has been explored. This research is significant for understanding how these compounds interact with DNA and their potential applications in biochemistry and medicine (Maheswari & Palaniandavar, 2004).

Synthetic Chemistry

- Efficient Synthesis Routes : Research on the synthesis of 4,7-substituted 1,10-phenanthrolines, including 3,8-dimethyl variants, has been carried out. These studies provide efficient routes for synthesizing these compounds, which are essential for various scientific applications (Katritzky et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3,8-Dimethyl-4,7-phenanthroline is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transfer chain, a vital process for the energy production in cells .

Mode of Action

3,8-Dimethyl-4,7-phenanthroline interacts with its target, Azurin, by transferring electrons from cytochrome c551 to cytochrome oxidase . This electron transfer is a key step in the respiratory chain, leading to the production of ATP, the main energy currency of the cell .

Biochemical Pathways

It is known that the compound plays a role in theelectron transfer chain . By transferring electrons, it influences the redox state of the cell, which can have downstream effects on various cellular processes .

Result of Action

The molecular and cellular effects of 3,8-Dimethyl-4,7-phenanthroline’s action are largely dependent on its interaction with Azurin and the subsequent electron transfer. This can influence the energy production in cells and potentially affect the growth and survival of the bacterium Pseudomonas aeruginosa .

properties

IUPAC Name |

3,8-dimethyl-4,7-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)16-14(12)8-7-13(11)15-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODTWXNXJPQQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354486 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dimethyl-4,7-phenanthroline | |

CAS RN |

36749-63-0 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

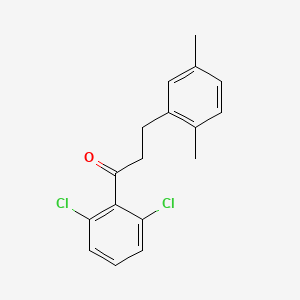

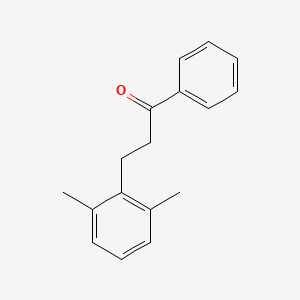

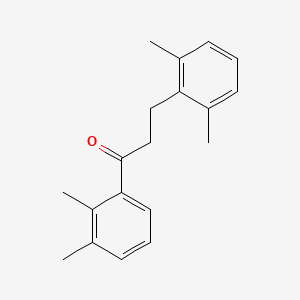

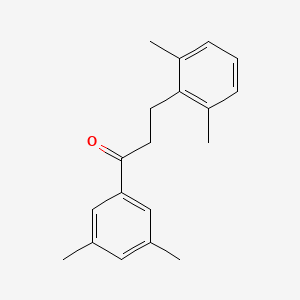

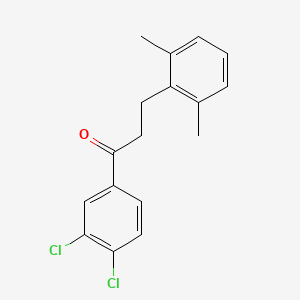

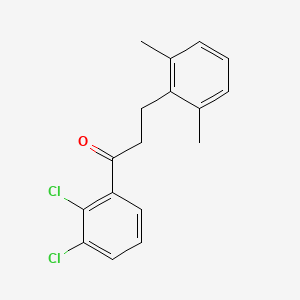

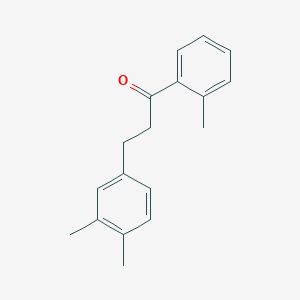

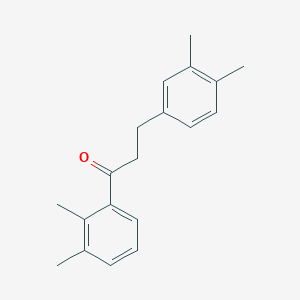

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

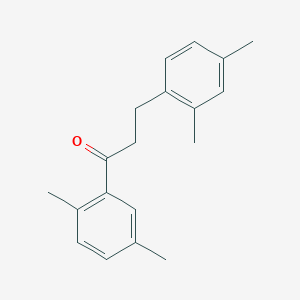

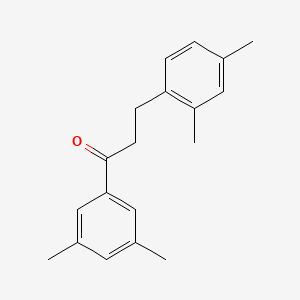

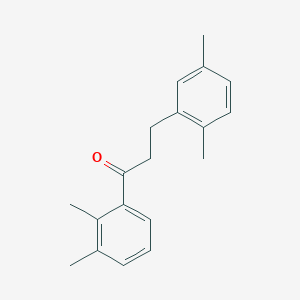

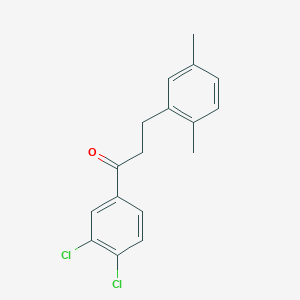

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.